3-吡啶丁腈

描述

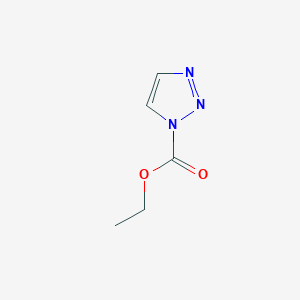

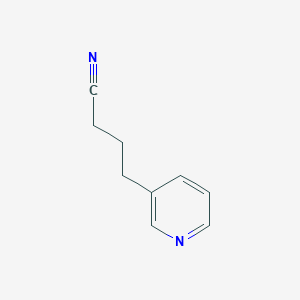

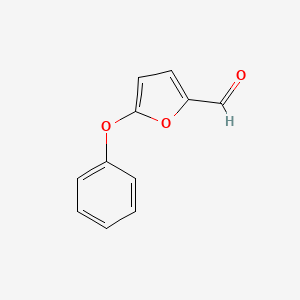

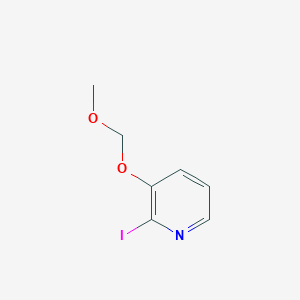

3-Pyridinebutanenitrile, also known as 3-Pyridinecarbonitrile, is a chemical compound with the formula C6H4N2 . It is a derivative of pyridine, which is an aromatic heterocycle . Pyridine is a six-membered aromatic heterocycle and has an electronic structure similar to benzene .

Molecular Structure Analysis

The molecular structure of 3-Pyridinebutanenitrile is similar to that of pyridine . Pyridine is formed by replacing one of the CH groups in benzene with a nitrogen atom . The orbitals in the ring have not changed significantly and there are still the six pi-electrons from the three double bonds in the aromatic structure .

Chemical Reactions Analysis

While specific chemical reactions involving 3-Pyridinebutanenitrile are not available, there are general principles that apply to reactions involving pyridines . For example, atmospheric pressure cold plasmas in humid air are extensively utilized in diverse fields, and their chemical reaction mechanisms have attracted significant scholarly interest .

Physical And Chemical Properties Analysis

The physical and chemical properties of a substance are the characteristics that distinguish it from another substance . These include density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties of 3-Pyridinebutanenitrile are not available in the sources I found.

科学研究应用

神经系统疾病治疗的合成

- 4-氨基丁腈,3-吡啶丁腈的衍生物,在合成治疗帕金森病和阿尔茨海默病等神经系统疾病的药物中起着重要作用(Capon, Avery, Purdey, & Abell, 2020)。

食品和制药行业中的提取

- 吡啶-3-羧酸,与3-吡啶丁腈相关,广泛用于食品、制药和生物化工行业。通过酶促转化或生物合成可以增强其生产(Kumar & Babu, 2009)。

水处理技术

- 使用介电障壁放电(DBD)系统研究饮用水中吡啶降解的研究表明,有潜力用于处理氮杂环化合物,其中可能包括3-吡啶丁腈的衍生物(Li, Yi, Yi, Zhou, & Wang, 2017)。

磁性材料的开发

- 像Ln(Phtfac)(3)(NITpPy)这样结合吡啶结构的化合物被研究用于制备磁性材料和单分子磁体(Mei, Liu, Wang, Yang, Li, & Liao, 2012)。

离子液体中酸度测定

- 吡啶及其衍生物被用作红外光谱探针,用于测定离子液体的酸度,这在各种化学过程中至关重要(Yuan, 2004)。

DNA结合性质的研究

- 合成了与3-吡啶醛肟配位的锌(II)配合物,以探索它们的DNA结合性质,这可能对生物医学研究产生影响(Konidaris, Papi, Katsoulakou, Raptopoulou, Kyriakidis, & Manessi-Zoupa, 2010)。

化学催化

- 涉及氨基醇和二烯的钌催化反应,可能包括吡啶衍生物,在化学合成和工业应用中至关重要(Chen, Tsutsumi, Montgomery, Volchkov, & Krische, 2015)。

荧光探针的合成

- 具有吡啶异异氰酸酯的β-内酰胺碳烯可以制备用于汞离子的荧光探针,这个过程可能涉及3-吡啶丁腈的衍生物(Shao, Pang, Yan, Shi, & Cheng, 2011)。

材料科学和纳米技术

- 从吡啶衍生的碳氮纳米线晶体的研究表明在纳米材料和潜在的电子器件中有应用(Li, Wang, Duan, Baldini, Huang, Chen, Juhl, Koeplinger, Crespi, Schmidt-Rohr, Hoffmann, Alem, Guthrie, & Zhang, 2018)。

光电子学

- 吡啶衍生物被用于制备磷光有机发光二极管(PhOLEDs)的双极主体材料,表明它们在先进显示技术中的重要性(Li, Li, Liu, & Jin, 2016)。

未来方向

While specific future directions for 3-Pyridinebutanenitrile are not available, there are general trends in the field of pyridine derivatives. For example, there has been significant progress in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

属性

IUPAC Name |

4-pyridin-3-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPISTRILDWVIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543791 | |

| Record name | 4-(Pyridin-3-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinebutanenitrile | |

CAS RN |

27678-09-7 | |

| Record name | 4-(Pyridin-3-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide](/img/structure/B1626535.png)

![3-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1626540.png)

![2-Nitrothieno[2,3-b]pyridin-3-amine](/img/structure/B1626543.png)

![2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B1626550.png)